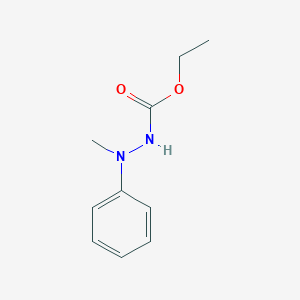![molecular formula C19H19Cl2N3O2 B13999020 3-[3-[Bis(2-chloroethyl)aminomethyl]-4-hydroxyphenyl]quinazolin-4-one CAS No. 69561-27-9](/img/structure/B13999020.png)
3-[3-[Bis(2-chloroethyl)aminomethyl]-4-hydroxyphenyl]quinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4(3H)-Quinazolinone,3-[3-[[bis(2-chloroethyl)amino]methyl]-4-hydroxyphenyl]- is a complex organic compound with significant applications in medicinal chemistry. This compound is known for its potential use as an alkylating agent in cancer treatment, leveraging its ability to interfere with DNA replication in rapidly dividing cells .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-quinazolinone,3-[3-[[bis(2-chloroethyl)amino]methyl]-4-hydroxyphenyl]- typically involves the reaction of 4-hydroxybenzaldehyde with bis(2-chloroethyl)amine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent like methanol. The mixture is sonicated and stirred at room temperature for an extended period, followed by purification through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of high-efficiency reactors and continuous flow systems to ensure consistent quality and yield. Advanced purification techniques, such as chromatography and crystallization, are employed to obtain the final product with high purity .
化学反応の分析
Types of Reactions
4(3H)-Quinazolinone,3-[3-[[bis(2-chloroethyl)amino]methyl]-4-hydroxyphenyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form amines.
Substitution: The chloroethyl groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols, amines, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4(3H)-Quinazolinone,3-[3-[[bis(2-chloroethyl)amino]methyl]-4-hydroxyphenyl]- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and DNA interactions.
Medicine: Investigated for its potential as an anticancer agent due to its alkylating properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The compound exerts its effects primarily through alkylation, where the bis(2-chloroethyl)amino group forms covalent bonds with DNA. This leads to cross-linking of DNA strands, preventing replication and transcription, ultimately causing cell death. The molecular targets include guanine bases in DNA, and the pathways involved are related to DNA damage response and repair mechanisms .
類似化合物との比較
Similar Compounds
Chlorambucil: Another nitrogen mustard alkylating agent used in cancer treatment.
Cyclophosphamide: A widely used chemotherapeutic agent with similar alkylating properties.
Melphalan: An alkylating agent used in the treatment of multiple myeloma.
Uniqueness
4(3H)-Quinazolinone,3-[3-[[bis(2-chloroethyl)amino]methyl]-4-hydroxyphenyl]- is unique due to its specific quinazolinone core, which provides distinct chemical properties and biological activities compared to other alkylating agents. Its ability to form stable intermediates and its specific targeting of DNA make it a valuable compound in medicinal chemistry .
特性
CAS番号 |
69561-27-9 |
|---|---|
分子式 |
C19H19Cl2N3O2 |
分子量 |
392.3 g/mol |
IUPAC名 |
3-[3-[bis(2-chloroethyl)aminomethyl]-4-hydroxyphenyl]quinazolin-4-one |
InChI |
InChI=1S/C19H19Cl2N3O2/c20-7-9-23(10-8-21)12-14-11-15(5-6-18(14)25)24-13-22-17-4-2-1-3-16(17)19(24)26/h1-6,11,13,25H,7-10,12H2 |
InChIキー |
INEZIADVQVHFMT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)C3=CC(=C(C=C3)O)CN(CCCl)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-amino-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B13998943.png)

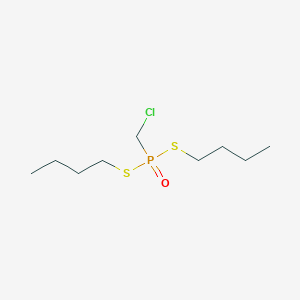
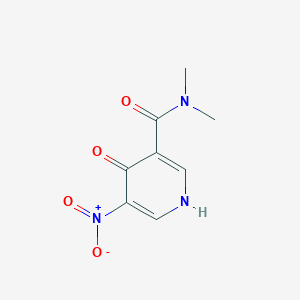
![1-[6,7-Dichloro-2,4-bis(trifluoromethyl)phenanthren-9-yl]-2-(dipropylamino)ethanol](/img/structure/B13998972.png)

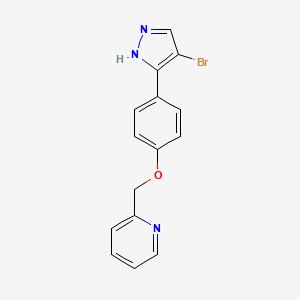
![Benzenepropanenitrile, 3,4-dimethoxy-a-[(4-methoxyphenyl)methyl]-](/img/structure/B13998983.png)
![2-[(3,4-Dimethoxyphenyl)methylideneamino]ethanol](/img/structure/B13998986.png)

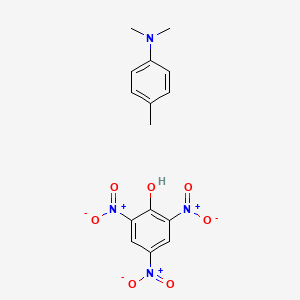
![2-[4-Methyl-1-(triphenylmethyl)-1H-imidazol-5-yl]ethan-1-ol](/img/structure/B13998994.png)
![6,7-Dimethoxy-9-methylfuro[2,3-b]quinolin-4(9h)-one](/img/structure/B13998995.png)
